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Compound of Interest

Compound Name: Umbralisib hydrochloride

Cat. No.: B10800555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models utilized in the

study of Umbralisib hydrochloride, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ)

and casein kinase 1-epsilon (CK1ε). This document is intended to serve as a core resource for

researchers and drug development professionals, offering detailed insights into the in vitro and

in vivo evaluation of this compound. While Umbralisib was voluntarily withdrawn from the

market due to safety concerns in clinical trials, the preclinical data remain a valuable asset for

understanding its biological activity and for the future development of kinase inhibitors.[1]

Introduction to Umbralisib
Umbralisib is an oral, once-daily, potent, and selective dual inhibitor of PI3Kδ and CK1ε.[1][2]

The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical

component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell

malignancies.[1] By inhibiting PI3Kδ, Umbralisib disrupts downstream signaling, including the

activation of AKT, leading to decreased cell proliferation and survival.[1] The inhibition of CK1ε,

a regulator of oncoprotein translation, is a unique feature of Umbralisib that distinguishes it

from other PI3K inhibitors and is thought to contribute to its anticancer activity.[1][2]
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The following tables summarize the quantitative data on the in vitro efficacy of Umbralisib from

various preclinical studies.

Table 1: In Vitro Potency of Umbralisib Against Target Kinases

Target Parameter Value Notes

PI3Kδ IC50 22.2 nM
High selectivity for the

delta isoform.

PI3Kδ EC50 24.3 nM

Effective

concentration in cell-

based assays.

CK1ε IC50 37 nM

PI3Kα Selectivity >1000-fold vs PI3Kδ

Demonstrates

significant selectivity

over the alpha

isoform.

PI3Kβ Selectivity >30-50-fold vs PI3Kδ

Shows moderate to

high selectivity over

the beta isoform.

Table 2: In Vitro Efficacy of Umbralisib in Hematological Malignancy Models
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Cell
Line/Syste
m

Cancer
Type

Assay Endpoint
Effective
Concentrati
on

Result

Human whole

blood CD19+

cells

N/A
Proliferation

Assay
IC50 100-300 nM

Half-maximal

inhibition of

proliferation,

demonstratin

g activity on

primary B-

cells.[3]

Human

lymphoma

and leukemia

cell lines

Lymphoma,

Leukemia
Western Blot

p-AKT

(Ser473)

Inhibition

10 nM - 100

µM

Concentratio

n-dependent

inhibition of

AKT

phosphorylati

on.[3]

DLBCL Cell

Line (LY7)

Diffuse Large

B-cell

Lymphoma

Western Blot
c-Myc

Expression
15 - 50 µM

Potent

repression of

c-Myc

expression.

[1]

In Vivo Efficacy of Umbralisib
Preclinical in vivo studies have demonstrated the anti-tumor activity of Umbralisib in models of

hematological malignancies.

Table 3: In Vivo Models and Efficacy of Umbralisib
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Model
Cancer
Type

Cell Line
Treatment
Regimen

Endpoint
Observed
Effect

Subcutaneou

s Xenograft

T-cell Acute

Lymphoblasti

c Leukemia

(T-ALL)

MOLT-4

150 mg/kg,

daily, oral

gavage

Tumor

Growth

Significant

tumor

shrinkage by

day 25.[3]

Adoptive

Transfer

Chronic

Lymphocytic

Leukemia

(CLL)

Eμ-TCL1 Not specified
Leukemic

burden

Reduced

white blood

cell count and

anti-tumor

efficacy.

Signaling Pathways
Umbralisib exerts its therapeutic effects by modulating key signaling pathways involved in cell

survival, proliferation, and migration.

PI3K/AKT/mTOR Signaling Pathway
Umbralisib's inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR pathway, a critical signaling

cascade for B-cell proliferation and survival.
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PI3K/AKT/mTOR Pathway Inhibition by Umbralisib
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CK1ε and Wnt/β-catenin Signaling Pathway
The inhibition of CK1ε by Umbralisib is another key aspect of its mechanism of action,

impacting pathways like the Wnt/β-catenin signaling cascade. CK1ε is involved in the

phosphorylation of β-catenin, which can lead to its degradation.
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Modulation of Wnt/β-catenin Pathway by Umbralisib
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Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.

Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Umbralisib on the metabolic activity of cancer cells,

which is an indicator of cell viability.

Cell Plating: Seed lymphoma cell lines (e.g., LY7, Raji, Jurkat) in 96-well plates at a density

of 1 x 10^5 cells/mL in a final volume of 100 µL per well.[3]

Compound Treatment: Add varying concentrations of Umbralisib hydrochloride (e.g., 0.01

nM to 10 µM) to the wells. Include a vehicle control (DMSO).[3]

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well.

Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of

formazan crystals by viable cells.

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well

and incubate overnight at 37°C to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 values using non-linear regression analysis.[3]

Western Blot Analysis for Phospho-AKT (Ser473)
This technique is used to determine the effect of Umbralisib on the phosphorylation status of

AKT, a key downstream effector of PI3K.

Cell Treatment and Lysis: Treat lymphoma cells with desired concentrations of Umbralisib
hydrochloride for specific time points. Harvest the cells and lyse them in RIPA buffer
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supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay kit.

SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a

polyacrylamide gel and separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with

0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

phospho-AKT (Ser473) (e.g., rabbit anti-p-Akt (Ser473) diluted 1:1000 in 5% BSA/TBST)

overnight at 4°C with gentle agitation.[4]

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody (e.g., anti-rabbit IgG, HRP-linked antibody diluted 1:2000) for 1 hour at room

temperature.[3][4]

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for

total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Transwell Migration Assay
This assay evaluates the effect of Umbralisib on the migration of cancer cells towards a

chemoattractant.

Transwell Setup: Use Transwell inserts with an 8.0 µm pore size placed in a 24-well plate.
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Chemoattractant Addition: Add media containing a chemoattractant such as CXCL12 or

CCL21 to the lower chamber of the Transwell plate.[5][6]

Cell Preparation: Resuspend lymphoma cells in serum-free media and pre-treat with various

concentrations of Umbralisib hydrochloride or vehicle control.

Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

Incubation: Incubate the plate for a suitable duration (e.g., 4-24 hours) at 37°C to allow for

cell migration.

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the

membrane with a cotton swab.

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with

methanol and stain with a solution such as Crystal Violet.

Quantification: Elute the stain from the migrated cells and measure the absorbance, or count

the number of migrated cells in several microscopic fields.

In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of

Umbralisib in a subcutaneous xenograft model.

1. Cancer Cell
Culture (e.g., MOLT-4)

2. Subcutaneous
Implantation in
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3. Tumor Growth
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4. Randomization into
Treatment Groups
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(e.g., Oral Gavage)
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Body Weight
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Tumor Growth Inhibition
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General Workflow for a Xenograft Study

Cell Culture: Culture the desired cancer cell line (e.g., MOLT-4 T-ALL cells) under standard

conditions.[3]

Animal Model: Utilize immunodeficient mice, such as NOD/SCID mice.
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Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells)

into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate

tumor volume (e.g., using the formula: (Length x Width^2)/2).

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the mice into treatment and control groups.

Drug Administration: Administer Umbralisib hydrochloride (e.g., 150 mg/kg) or vehicle

control daily via oral gavage.[3]

Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) and perform

other analyses as needed (e.g., harvesting tumors for biomarker analysis).

Conclusion
The preclinical data for Umbralisib hydrochloride demonstrate its potent dual inhibitory

activity against PI3Kδ and CK1ε. In vitro studies confirm its ability to inhibit proliferation and key

signaling pathways in hematological cancer cell lines. In vivo models have further substantiated

its anti-tumor efficacy. The experimental protocols and pathway diagrams provided in this guide

offer a foundational resource for researchers investigating the preclinical properties of

Umbralisib and similar kinase inhibitors. While the clinical development of Umbralisib was

halted, the wealth of preclinical information remains highly valuable for the scientific community

in the ongoing effort to develop novel and effective cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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